molecular formula O4P-3 B084403 Phosphate CAS No. 14265-44-2

Phosphate

Cat. No. B084403
CAS RN: 14265-44-2
M. Wt: 94.971 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05859290

Procedure details

Dipotassium cyanophosphonate (partially hydrated, 0.188 g, 1.03 mmol) was dissolved in water (5 ml) in a Fisher Porter bottle containing a magnetic stir bar, and glycine (0.0828 g, 1.10 mmol) was added. Palladium hydroxide 20% on carbon (0.089 g, Aldrich) was added along with HCl-dioxane, (0.25 ml, 4N, 1 mmol), and magnesium bromide (0.185 g, 1.00 mmol). After three pressure-release cycles with hydrogen, the bottle was pressurized to 25 psi with hydrogen and stirred overnight at 50° C. The pressure was then released, and the reaction mixture was filtered through Celite and washed with D2O. HPLC analysis (system for phosphate analysis) gave a 2.2% yield of N-phosphonomethylglycine.
Name
Dipotassium cyanophosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0828 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.25 mL
Type
reactant
Reaction Step Five
Quantity
0.185 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([P:3](=[O:6])([O-:5])[O-:4])#[N:2].[K+].[K+].N[CH2:10][C:11]([OH:13])=[O:12].Cl.O1CCOCC1.[Br-].[Mg+2].[Br-].[H][H]>O.[OH-].[Pd+2].[OH-]>[P:3]([O-:5])([O-:12])([O-:4])=[O:6].[P:3]([CH2:1][NH:2][CH2:10][C:11]([OH:13])=[O:12])([OH:5])([OH:4])=[O:6] |f:0.1.2,4.5,6.7.8,11.12.13|

Inputs

Step One
Name
Dipotassium cyanophosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)P([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.0828 g
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
0.185 g
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a magnetic stir bar
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
washed with D2O

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Name
Type
product
Smiles
P(=O)(O)(O)CNCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.